molecular formula C74H95ClN16O18 B148357 Ramorelix CAS No. 136639-71-9

Ramorelix

Cat. No.: B148357
CAS No.: 136639-71-9
M. Wt: 1532.1 g/mol
InChI Key: WDYSQADGBBEGRQ-APSDYLPASA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ramorelix is a glycosylated gonadoliberin antagonist that was initially developed and patented by Hoechst A.-G. as an anticancer agent. It functions as a gonadotropin-releasing hormone receptor agonist and has been studied for its potential in treating various neoplasms and urogenital diseases .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ramorelix involves the preparation of its peptide sequence, which includes the incorporation of specific amino acids in a defined order. The process typically involves solid-phase peptide synthesis (SPPS), where the peptide chain is assembled step-by-step on a solid support. The reaction conditions include the use of coupling reagents such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt) to facilitate the formation of peptide bonds .

Industrial Production Methods

For industrial production, this compound can be formulated into slow-release microparticles or implants using biodegradable polymers such as polylactide-glycolide (PLGA). These formulations allow for controlled release of the drug over an extended period, enhancing its therapeutic efficacy .

Chemical Reactions Analysis

Types of Reactions

Ramorelix undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the chemical reactions of this compound include:

    Oxidizing agents: Hydrogen peroxide (H₂O₂) and other peroxides.

    Reducing agents: Dithiothreitol (DTT) and tris(2-carboxyethyl)phosphine (TCEP).

    Substitution reagents: Various alkylating agents and nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of sulfoxides or sulfones, while reduction can result in the cleavage of disulfide bonds .

Scientific Research Applications

Mechanism of Action

Ramorelix exerts its effects by acting as a gonadotropin-releasing hormone receptor agonist. It binds to the gonadotropin-releasing hormone receptor (GnRHR) on the surface of pituitary cells, leading to the inhibition of gonadotropin release. This results in the suppression of gonadal steroid production, which is beneficial in treating hormone-dependent cancers .

Comparison with Similar Compounds

Similar Compounds

Uniqueness of Ramorelix

This compound is unique in its glycosylated structure, which enhances its stability and bioavailability. Additionally, its formulation into slow-release microparticles allows for sustained therapeutic effects, making it a valuable option for long-term treatment of hormone-dependent conditions .

Properties

CAS No.

136639-71-9

Molecular Formula

C74H95ClN16O18

Molecular Weight

1532.1 g/mol

IUPAC Name

(2S)-2-[[(2R)-2-[[(2S)-2-[[(2S)-2-[[(2R)-2-[[(2R)-2-[[(2R)-2-acetamido-3-naphthalen-2-ylpropanoyl]amino]-3-(4-chlorophenyl)propanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-3-hydroxypropanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-[(2R,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxypropanoyl]amino]-N-[(2S)-1-[(2S)-2-[(carbamoylamino)carbamoyl]pyrrolidin-1-yl]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]-4-methylpentanamide

InChI

InChI=1S/C74H95ClN16O18/c1-38(2)29-52(63(98)82-51(15-9-27-79-73(76)77)71(106)91-28-10-16-59(91)70(105)89-90-74(78)107)83-69(104)58(37-108-72-62(97)61(96)60(95)39(3)109-72)88-66(101)55(32-42-20-25-48(94)26-21-42)85-68(103)57(36-92)87-67(102)56(34-46-35-80-50-14-8-7-13-49(46)50)86-65(100)54(31-41-18-23-47(75)24-19-41)84-64(99)53(81-40(4)93)33-43-17-22-44-11-5-6-12-45(44)30-43/h5-8,11-14,17-26,30,35,38-39,51-62,72,80,92,94-97H,9-10,15-16,27-29,31-34,36-37H2,1-4H3,(H,81,93)(H,82,98)(H,83,104)(H,84,99)(H,85,103)(H,86,100)(H,87,102)(H,88,101)(H,89,105)(H4,76,77,79)(H3,78,90,107)/t39-,51-,52-,53+,54+,55-,56+,57-,58+,59-,60-,61+,62+,72+/m0/s1

InChI Key

WDYSQADGBBEGRQ-APSDYLPASA-N

Isomeric SMILES

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)OC[C@H](C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N2CCC[C@H]2C(=O)NNC(=O)N)NC(=O)[C@H](CC3=CC=C(C=C3)O)NC(=O)[C@H](CO)NC(=O)[C@@H](CC4=CNC5=CC=CC=C54)NC(=O)[C@@H](CC6=CC=C(C=C6)Cl)NC(=O)[C@@H](CC7=CC8=CC=CC=C8C=C7)NC(=O)C)O)O)O

SMILES

CC1C(C(C(C(O1)OCC(C(=O)NC(CC(C)C)C(=O)NC(CCCN=C(N)N)C(=O)N2CCCC2C(=O)NNC(=O)N)NC(=O)C(CC3=CC=C(C=C3)O)NC(=O)C(CO)NC(=O)C(CC4=CNC5=CC=CC=C54)NC(=O)C(CC6=CC=C(C=C6)Cl)NC(=O)C(CC7=CC8=CC=CC=C8C=C7)NC(=O)C)O)O)O

Canonical SMILES

CC1C(C(C(C(O1)OCC(C(=O)NC(CC(C)C)C(=O)NC(CCCNC(=N)N)C(=O)N2CCCC2C(=O)NNC(=O)N)NC(=O)C(CC3=CC=C(C=C3)O)NC(=O)C(CO)NC(=O)C(CC4=CNC5=CC=CC=C54)NC(=O)C(CC6=CC=C(C=C6)Cl)NC(=O)C(CC7=CC8=CC=CC=C8C=C7)NC(=O)C)O)O)O

Synonyms

Ac-Nal(2)-4-Cl-Phe-Trp-Ser-Tyr-Ser(Rha)-Leu-Arg-Pro-AzGly-NH2
Hoe 013
Hoe-013
ramorelix

Origin of Product

United States

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